

# Technical Guide: Solubility Profiling & Handling of Doxylamine N-Oxide

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## Compound of Interest

Compound Name: Doxylamine N-Oxide

CAS No.: 99430-77-0

Cat. No.: B565779

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CAS: 97143-65-2 | Formula:  $C_{17}H_{22}N_2O_2$  | MW: 286.37 g/mol [1]

## Executive Summary

**Doxylamine N-Oxide** (Dox-NO) is the primary oxidative degradation product of Doxylamine and a pharmacologically active metabolite.[1] In drug development, it serves as a critical quality attribute (CQA) for stability-indicating methods.[1] Unlike the highly soluble Doxylamine Succinate salt used in therapeutics, **Doxylamine N-Oxide** is typically isolated as a free base or hygroscopic solid with distinct solubility behaviors driven by the zwitterionic nature of the N–O bond.[1]

This guide provides researchers with solubility data, synthesis protocols, and analytical workflows to effectively manage this impurity in formulation and QC environments.

## Physicochemical Basis of Solubility

The solubility of **Doxylamine N-Oxide** is governed by the polarity of the amine oxide moiety, which imparts a large dipole moment (approx.[1] 4.38 D), significantly higher than the parent tertiary amine.[1]

Property	Value / Characteristic	Impact on Solubility
Physical State	Off-white solid / Hygroscopic powder	Requires handling in low-humidity environments to prevent deliquescence.[1]
Melting Point	104–107°C	Indicates a stable crystal lattice, though lower than many inorganic salts.[1]
LogP (Predicted)	~2.15 – 2.53	Moderate lipophilicity; retains affinity for organic matrices but enhanced water solubility compared to free base.[1]
pKa (Predicted)	~4.53	Weakly basic; solubility is pH-dependent, increasing significantly in acidic media.[1]
Polarity	High (Zwitterionic N <sup>+</sup> -O <sup>-</sup> )	Favors solvation in protic solvents (Water, Methanol) and polar aprotic solvents (DMSO). [1]

## Solubility Profile

The following data synthesizes reported experimental observations and theoretical solubility based on structure-property relationships (SPR).

## Primary Solvent Compatibility

Solvent Class	Solvent	Solubility Status	Technical Notes
Protic Polar	Water	Soluble	High solubility expected due to H-bond accepting capability of oxygen. pH < 4 enhances solubility via protonation.[1]
Protic Polar	Methanol	Soluble	Preferred solvent for stock solution preparation.[1] Some sources note "slight" solubility for specific polymorphs; sonication recommended.[1]
Polar Aprotic	DMSO	Soluble	Excellent solvent for NMR studies and biological assays.[1] Stability concerns upon prolonged storage (potential deoxygenation).[1]
Chlorinated	Chloroform	Slightly Soluble	Useful for liquid-liquid extraction (LLE) from aqueous phases, though less efficient than for the parent free base.[1]
Non-Polar	Hexane	Insoluble	Suitable as an anti-solvent for precipitation/purification.[1]

## Critical Handling Note: Hygroscopicity

**Doxylamine N-Oxide** is hygroscopic.[1] Exposure to ambient moisture can lead to the formation of a gummy residue, altering apparent solubility and concentration calculations.[1]

- Protocol: Equilibrate vials to room temperature before opening. Weigh in a glove box or low-humidity environment if possible.[1]

## Experimental Protocols

### Workflow 1: Synthesis & Purification of Doxylamine N-Oxide

When commercial standards are unavailable or cost-prohibitive, the N-oxide can be synthesized via oxidation of the parent amine.[1]

Reaction Principle:

[1]

Step-by-Step Protocol:

- Dissolution: Dissolve 1.0 equivalent of Doxylamine (free base) in Dichloromethane (DCM) or Ethanol.[1][2]
- Oxidation: Cool to 0–5°C. Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise under Nitrogen atmosphere.
- Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or HPLC.[1]
- Quenching: Add aqueous Sodium Thiosulfate to neutralize excess peroxide.
- Extraction: Extract with DCM. Wash organic layer with saturated Sodium Bicarbonate (to remove benzoic acid byproduct).[1]
- Purification: Purify via column chromatography using a polar mobile phase (e.g., Ethyl Acetate/Methanol or Petrol Ether/Ethyl Acetate 8:1).[1]
- Storage: Store purified solid at -20°C, protected from light and moisture.

## Workflow 2: Solubility Determination (Shake-Flask Method)

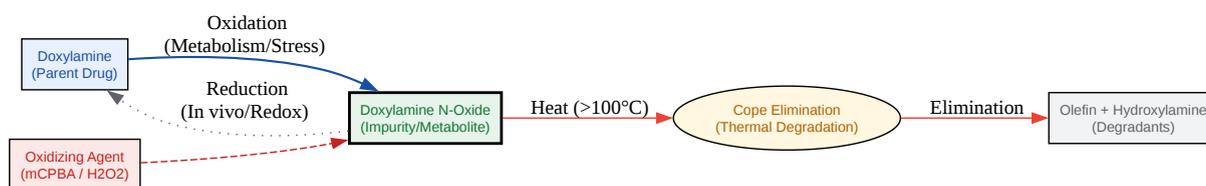
For precise quantitative solubility data in a specific formulation vehicle:

- Preparation: Add excess **Doxylamine N-Oxide** solid to 5 mL of the target solvent in a glass vial.
- Equilibration: Agitate at 25°C for 24 hours (using a shaker or magnetic stirrer).
- Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter.[1]
- Quantification: Dilute the filtrate and analyze via HPLC-UV (262 nm) against a standard curve.

## Visualizations

### Figure 1: Synthesis & Degradation Pathway

This diagram illustrates the formation of the N-oxide and its potential reversal or further degradation, critical for stability profiling.[1]



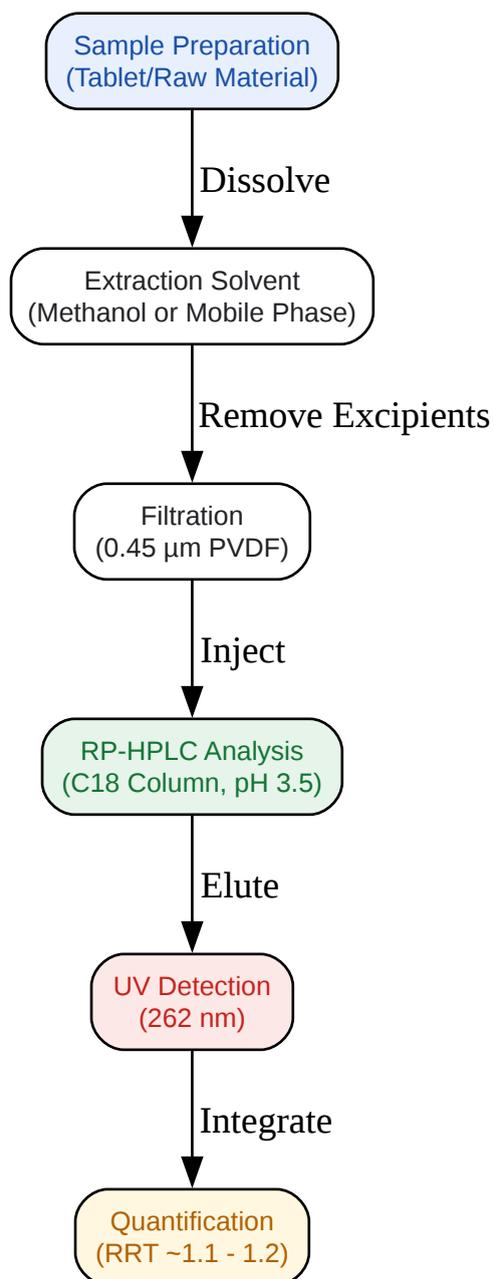
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Caption: Figure 1. Oxidative pathway forming **Doxylamine N-Oxide** and potential thermal degradation via Cope elimination.

### Figure 2: Analytical Workflow for Impurity Profiling

Standardized process for detecting and quantifying **Doxylamine N-Oxide** in drug substances.

[1]



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Caption: Figure 2. Standardized HPLC workflow for the isolation and quantification of **Doxylamine N-Oxide**.

## Implications for Drug Development[1]

- Stability Indicating Methods (SIM): **Doxylamine N-Oxide** elutes after the parent peak in reverse-phase chromatography due to the specific interaction of the N-oxide with silanol groups and its polarity relative to the protonated parent amine at acidic pH.
- Formulation: Avoid strong oxidizing agents in excipients (e.g., peroxides in povidone) to prevent in-situ formation of the N-oxide.[1]
- Regulatory: As a known metabolite and degradant, it must be controlled according to ICH Q3A(R2) and Q3B(R2) guidelines.[1]

## References

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## Sources

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